molecular formula C12H13ClF2O2 B14054638 1-Chloro-1-(2-(difluoromethoxy)-3-ethylphenyl)propan-2-one

1-Chloro-1-(2-(difluoromethoxy)-3-ethylphenyl)propan-2-one

Cat. No.: B14054638
M. Wt: 262.68 g/mol
InChI Key: YNFGJGTVKGVEOU-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(difluoromethoxy)-3-ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H12ClF2O2 It is a derivative of propanone, featuring a chloro group, a difluoromethoxy group, and an ethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-3-ethylphenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(difluoromethoxy)-3-ethylbenzene and chloroacetone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous monitoring and automation to maintain consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-(difluoromethoxy)-3-ethylphenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Chloro-1-(2-(difluoromethoxy)-3-ethylphenyl)propan-2-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-3-ethylphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one
  • 1-Chloro-1-(2-(difluoromethoxy)-4-ethoxyphenyl)propan-2-one
  • 1-Chloro-1-(2-(difluoromethoxy)-6-hydroxyphenyl)propan-2-one

Uniqueness

1-Chloro-1-(2-(difluoromethoxy)-3-ethylphenyl)propan-2-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H13ClF2O2

Molecular Weight

262.68 g/mol

IUPAC Name

1-chloro-1-[2-(difluoromethoxy)-3-ethylphenyl]propan-2-one

InChI

InChI=1S/C12H13ClF2O2/c1-3-8-5-4-6-9(10(13)7(2)16)11(8)17-12(14)15/h4-6,10,12H,3H2,1-2H3

InChI Key

YNFGJGTVKGVEOU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C(C(=O)C)Cl)OC(F)F

Origin of Product

United States

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